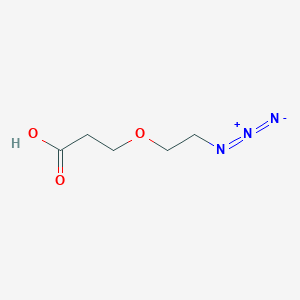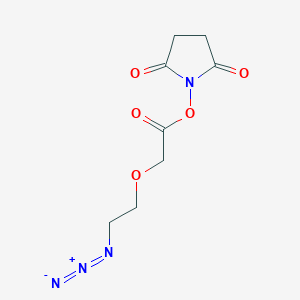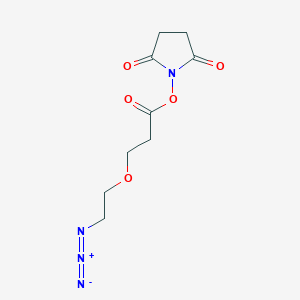
Azido-PEG7-Alkohol
Übersicht
Beschreibung
Azido-PEG7-alcohol is a PEG-based PROTAC linker . It contains an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG7-alcohol can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole .Molecular Structure Analysis
The molecular weight of Azido-PEG7-alcohol is 351.4 g/mol and its molecular formula is C14H29N3O7 .Chemical Reactions Analysis
The azide group in Azido-PEG7-alcohol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Azido-PEG7-alcohol is soluble in water, DMSO, DCM, and DMF .Wissenschaftliche Forschungsanwendungen
Biopharmazeutische Forschung
Azido-PEG7-Alkohol, auch bekannt als N3-PEG7-OH, wird in der biopharmazeutischen Forschung eingesetzt {svg_1}. Es ist ein monodisperses PEG-Derivat, das eine Azidgruppe und eine terminale Hydroxylgruppe enthält {svg_2}. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien {svg_3}.
Klickchemie
Die Azidgruppe in this compound kann mit Alkinen, BCN, DBCO über Klickchemie reagieren, um eine stabile Triazolbindung zu bilden {svg_4}. Diese Reaktion wird häufig bei der Synthese komplexer cyclischer Moleküle eingesetzt {svg_5}.
Synthese von PROTACs
This compound kann bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) eingesetzt werden {svg_6}. PROTACs sind eine Klasse von Medikamenten, die durch Rekrutierung einer E3-Ubiquitinligase arbeiten, um ein bestimmtes Protein für den Abbau zu markieren {svg_7}.
Liganden- und Polypeptidsynthesesupport
This compound wird bei der Untersuchung des Liganden- und Polypeptidsynthesesupports eingesetzt {svg_8}. Es hilft bei der Herstellung von Pfropfpolymerverbindungen {svg_9}.
Forschung zu neuen Materialien
This compound wird in der Forschung zu neuen Materialien eingesetzt {svg_10}. Es wird bei der Herstellung von Polyethylenglykol-modifizierten Funktionsbeschichtungen eingesetzt {svg_11}.
Zellkultur
This compound wird in der Zellkultur eingesetzt {svg_12}. Es wird als aktiver Bestandteil in verschiedenen Aspekten der Zellkultur eingesetzt {svg_13}.
Heterocyclensynthese
This compound kann bei der Synthese verschiedener Heterocyclen eingesetzt werden {svg_14}. Es wird in Eintopf-Domino-Reaktionen verwendet, wobei die Chemoselektivität C−H- und C-N-Bindungen begünstigt, Eintopfverfahren, nukleophile Addition, Cycloadditionsreaktionen und Insertionsreaktionen der C-H-Aminierung {svg_15}.
Funktionsbeschichtungen
This compound wird bei der Herstellung von Funktionsbeschichtungen eingesetzt {svg_16}. Die Hydroxylgruppe ermöglicht eine weitere Derivatisierung oder einen Austausch mit anderen reaktiven funktionellen Gruppen {svg_17}.
Wirkmechanismus
Target of Action
Azido-PEG7-alcohol is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . These molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system within cells .
Mode of Action
Azido-PEG7-alcohol, as a part of a PROTAC molecule, connects two essential ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The azide group in Azido-PEG7-alcohol can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG7-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, Azido-PEG7-alcohol enables the selective degradation of target proteins .
Pharmacokinetics
Azido-PEG7-alcohol is a PEG-based compound, which means it has a hydrophilic PEG spacer that increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The primary result of the action of Azido-PEG7-alcohol is the selective degradation of target proteins . This degradation occurs via the ubiquitin-proteasome system within cells . The degradation of these proteins can have various molecular and cellular effects, depending on the specific function of the target protein.
Action Environment
The action of Azido-PEG7-alcohol can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer in Azido-PEG7-alcohol can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Azido-PEG7-alcohol plays a significant role in biochemical reactions, particularly in the field of click chemistry . It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage .
Cellular Effects
The cellular effects of Azido-PEG7-alcohol are primarily related to its role as a linker in the formation of PROTACs . PROTACs are designed to selectively degrade target proteins within cells
Molecular Mechanism
Azido-PEG7-alcohol exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . The azide group in Azido-PEG7-alcohol can react with molecules containing alkyne groups to form a stable triazole linkage . This reaction is a key step in the formation of PROTACs, which are designed to selectively degrade target proteins within cells .
Metabolic Pathways
It is known that Azido-PEG7-alcohol can react with molecules containing alkyne groups to form a stable triazole linkage .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O7/c15-17-16-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-18/h18H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLKCSJOBKMTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


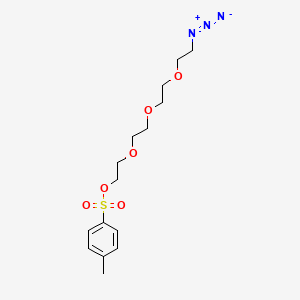

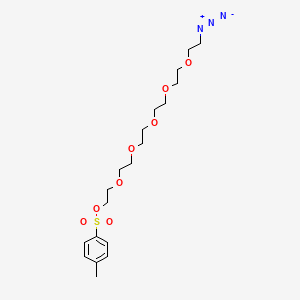
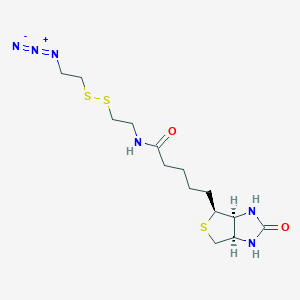
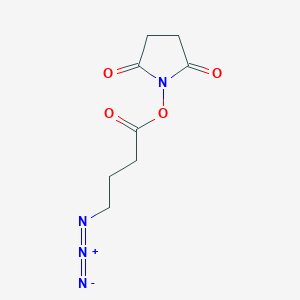
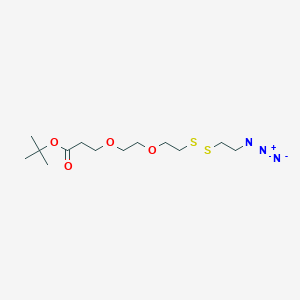
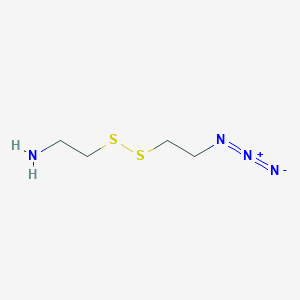


![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
